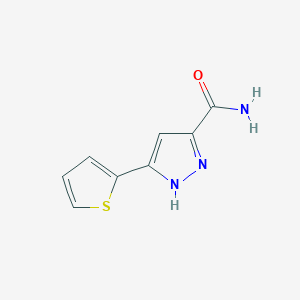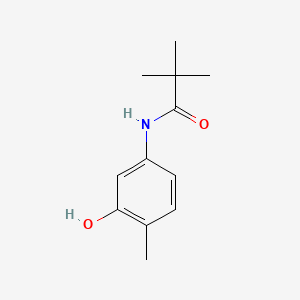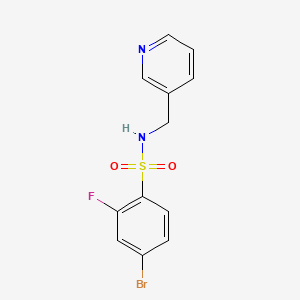![molecular formula C14H19N7OS B603592 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1240290-40-7](/img/structure/B603592.png)
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It features a morpholine ring, a pyrazole ring, and a triazolo-thiadiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. The process starts with the preparation of the triazolo-thiadiazole core, followed by the introduction of the pyrazole and morpholine moieties. Common reagents include hydrazine derivatives, isocyanides, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and morpholine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole derivative with different chemical properties and applications.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and potential use in energetic materials.
Uniqueness
6-(5-isopropyl-1H-pyrazol-3-yl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of rings and functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
1240290-40-7 |
|---|---|
Formule moléculaire |
C14H19N7OS |
Poids moléculaire |
333.41g/mol |
Nom IUPAC |
4-[[6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine |
InChI |
InChI=1S/C14H19N7OS/c1-9(2)10-7-11(16-15-10)13-19-21-12(17-18-14(21)23-13)8-20-3-5-22-6-4-20/h7,9H,3-6,8H2,1-2H3,(H,15,16) |
Clé InChI |
HYDKVAQAMZHXQR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-5-({[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B603509.png)
![4-{5-[(2-carboxyethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603510.png)
![4-{5-[(3-fluorobenzyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603512.png)
![2,4-Dichlorobenzyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl sulfide](/img/structure/B603514.png)
![4-(5-{[3-(4-bromoanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603517.png)
![4-[5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603518.png)
![4-(5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603519.png)
![4-(5-{[3-(2-methoxyanilino)-3-oxopropyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B603521.png)
![1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B603522.png)
![2-[(4-Chlorophenyl)sulfonyl]-1-(5-chloro-2-thienyl)ethanone](/img/structure/B603523.png)
![4-[5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603524.png)



